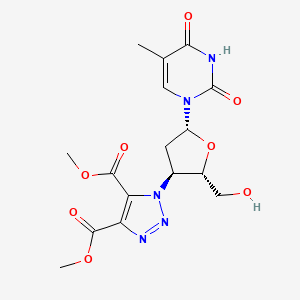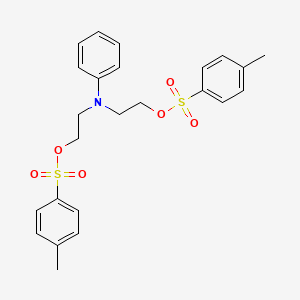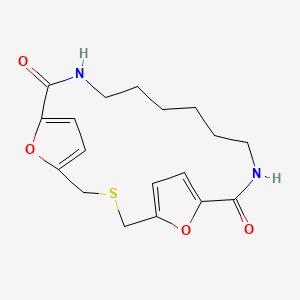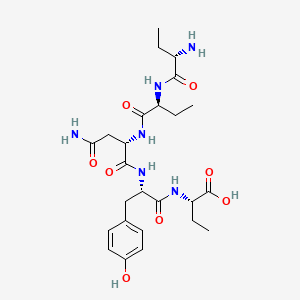
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine and a pyridazinyl group, making it a valuable molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the pyridazinyl group through a series of reactions involving chlorination and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Pyridazinyl esters: Molecules containing the pyridazinyl group with variations in other parts of the structure.
Uniqueness
The uniqueness of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
103287-17-8 |
|---|---|
Molekularformel |
C19H20Cl2N4O3 |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
[3-(5-tert-butyl-6-chloropyridazin-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-19(2,3)13-9-14(22-23-16(13)21)25-15(10-24(4)18(25)27)28-17(26)11-5-7-12(20)8-6-11/h5-9,15H,10H2,1-4H3 |
InChI-Schlüssel |
OCDJHKGOIXIVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)N2C(CN(C2=O)C)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)




